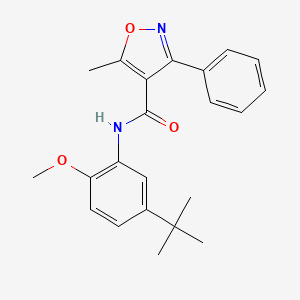
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate, also known as clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. Clenbuterol is a synthetic compound that has been used to treat respiratory disorders, such as asthma, and has also been used as a performance-enhancing drug in the bodybuilding community. The purpose of
Mecanismo De Acción
Clenbuterol acts as a selective beta-2 adrenergic agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways, including the activation of lipolysis and the inhibition of protein breakdown.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects on the body. These effects include increased muscle mass and protein synthesis, decreased body fat, improved cardiovascular function, and increased metabolic rate. Clenbuterol has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its ability to selectively activate beta-2 adrenergic receptors, its ability to increase muscle mass and reduce body fat, and its anti-inflammatory effects. The limitations of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its potential for abuse as a performance-enhancing drug, its potential for side effects such as tachycardia and hypertension, and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate include further studies on its effects on muscle growth and fat metabolism, the development of new analogs with improved selectivity and safety profiles, and the investigation of its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the long-term effects of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate use and to develop appropriate dosing guidelines for its use in scientific research.
Métodos De Síntesis
The synthesis of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate involves the reaction of 4-chloro-2-methylphenoxyacetic acid with butylamine in the presence of thionyl chloride. The resulting product is then reacted with oxalic acid to form the oxalate salt of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate. The purity of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
Clenbuterol has been used in scientific research to study its effects on skeletal muscle growth, fat metabolism, and cardiovascular function. Clenbuterol has been shown to increase muscle mass and reduce body fat in animal models, making it a potential treatment for muscle wasting diseases. Clenbuterol has also been shown to improve cardiovascular function by increasing cardiac output and decreasing systemic vascular resistance.
Propiedades
IUPAC Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-14(16)12-13(15)2;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOBVYKRFRTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)



![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)